molecular formula C21H24N5O8S2- B1259262 Mezlocillin(1-)

Mezlocillin(1-)

Katalognummer: B1259262
Molekulargewicht: 538.6 g/mol
InChI-Schlüssel: YPBATNHYBCGSSN-VWPFQQQWSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mezlocillin(1-) is a penicillinate anion. It is a conjugate base of a mezlocillin.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Mezlocillin's mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). This action disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. Mezlocillin demonstrates stability against hydrolysis by several beta-lactamases, including penicillinases and extended-spectrum beta-lactamases, which enhances its efficacy against resistant bacterial strains .

Key Characteristics:

  • Chemical Structure : Mezlocillin has a unique substituent at position 6 of the penam ring, which contributes to its antibacterial properties.
  • Spectrum of Activity : Effective against:
    • Gram-positive bacteria : Streptococcus faecalis, Peptococcus species.
    • Gram-negative bacteria : Escherichia coli, Klebsiella species, Pseudomonas aeruginosa, Proteus mirabilis.
    • Anaerobic bacteria : Bacteroides species, including Bacteroides fragilis .

Clinical Applications

Mezlocillin has been utilized in treating various infections due to its broad-spectrum activity. Clinical studies report varying success rates based on the type of infection treated.

Efficacy in Different Infections:

  • Bacteremia : Cure rates around 78%.
  • Respiratory tract infections : Cure rates approximately 62%.
  • Urinary tract infections : Cure rates about 81%.
  • Gynecological infections : Cure rates reaching 86%.
  • Bone and joint infections : Approximately 55% cure rate.
  • Intra-abdominal infections : Around 67% cure rate.
  • Skin and soft tissue infections : Cure rates of about 59% .

Comparative Studies

Research comparing mezlocillin with other antibiotics highlights its relative effectiveness and potential advantages in specific clinical scenarios.

Efficacy Comparison Table:

AntibioticActivity Against PseudomonasActivity Against EnterobacteriaceaeClinical Success Rate
MezlocillinModerateEffectiveVaries by infection
PiperacillinHighEffectiveHigher than mezlocillin
AzlocillinHigherModerateVaries by infection
CarbenicillinLowLowLower success rate

Case Studies

Several case studies provide insights into mezlocillin's clinical applications:

  • Case Study on Bacteremia : A study involving patients with bacteremia caused by aerobic and anaerobic organisms reported success rates exceeding 90% when treated with mezlocillin .
  • Pseudomonas Infections : In a clinical setting, mezlocillin was found to inhibit approximately 94% of Pseudomonas aeruginosa isolates at therapeutic concentrations. This highlights its utility in treating serious infections caused by this pathogen .
  • Synergistic Effects : Mezlocillin has shown synergistic effects when combined with aminoglycosides, enhancing its effectiveness against resistant strains of bacteria .

Eigenschaften

Molekularformel

C21H24N5O8S2-

Molekulargewicht

538.6 g/mol

IUPAC-Name

(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C21H25N5O8S2/c1-21(2)14(18(29)30)26-16(28)13(17(26)35-21)22-15(27)12(11-7-5-4-6-8-11)23-19(31)24-9-10-25(20(24)32)36(3,33)34/h4-8,12-14,17H,9-10H2,1-3H3,(H,22,27)(H,23,31)(H,29,30)/p-1/t12-,13-,14+,17-/m1/s1

InChI-Schlüssel

YPBATNHYBCGSSN-VWPFQQQWSA-M

Isomerische SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)[O-])C

Kanonische SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)[O-])C

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mezlocillin(1-)
Reactant of Route 2
Mezlocillin(1-)
Reactant of Route 3
Mezlocillin(1-)
Reactant of Route 4
Reactant of Route 4
Mezlocillin(1-)
Reactant of Route 5
Reactant of Route 5
Mezlocillin(1-)
Reactant of Route 6
Reactant of Route 6
Mezlocillin(1-)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.